

An In-Depth Technical Guide to Littorine Derivatives and Related Compounds

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tropane alkaloid **littorine**, its derivatives, and related compounds. It covers their core chemical properties, synthesis, biological activities, and the signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting the cholinergic system.

Introduction to Littorine and its Significance

Littorine is a naturally occurring tropane alkaloid found in various plants of the Solanaceae family, such as Atropa belladonna and Datura stramonium.[1][2] It is a structural isomer of hyoscyamine and a key biosynthetic intermediate in the production of the pharmacologically important anticholinergic drugs, atropine and scopolamine.[3][4] The tropane alkaloid skeleton, characterized by a bicyclic [3.2.1] octane ring system, is a well-established scaffold for compounds with significant activity at muscarinic acetylcholine receptors.[5][6] Due to their ability to antagonize these receptors, **littorine** and its derivatives are of considerable interest for their potential therapeutic applications in a range of conditions, including gastrointestinal disorders, motion sickness, and as antidotes for organophosphate poisoning.[6][7]

Chemical Properties and Data

The chemical properties of **littorine** and its well-known related compounds, atropine and scopolamine, are summarized below. While extensive data on synthetic **littorine** derivatives is



limited in publicly available literature, the data for these closely related compounds provide a valuable benchmark for predicting the properties of novel **littorine** analogs.

Compound	Molecular Formula	Molar Mass (g/mol)	Melting Point (°C)	Solubility
Littorine	С17Н23NО3	289.37	115-116	Soluble in chloroform, methanol
Atropine	С17Н23NО3	289.37	114-116	Soluble in ethanol, ether, chloroform
Scopolamine	C17H21NO4	303.35	59	Soluble in water, ethanol, ether, chloroform

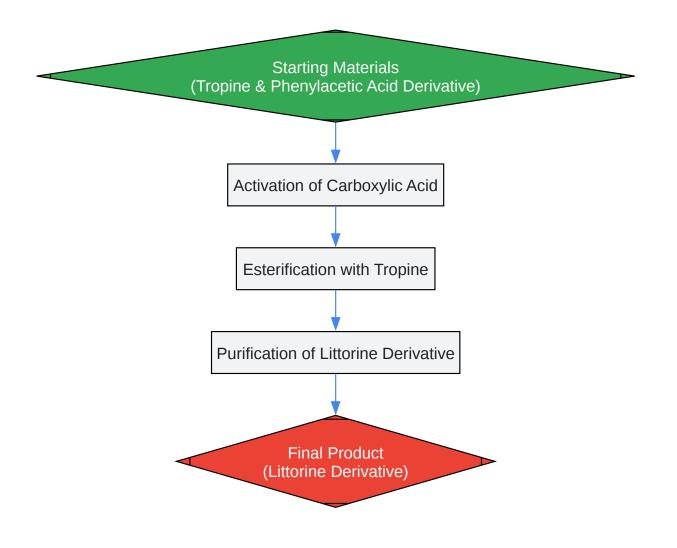
Synthesis of Littorine Derivatives

The synthesis of **littorine** and its derivatives generally follows established methods for the esterification of the tropine or tropine-like core. A general synthetic approach involves the preparation of a suitable acid chloride and its subsequent reaction with the tropine alcohol. While specific protocols for a wide range of **littorine** derivatives are not readily available, the synthesis of atropine from tropine and tropic acid serves as an excellent model.

General Synthetic Workflow

The overall workflow for the synthesis of a **littorine** derivative would typically involve the following conceptual steps:





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Caption: General workflow for the synthesis of **littorine** derivatives.

Detailed Experimental Protocol: Synthesis of Atropine (as a model for Littorine Derivatives)

This protocol describes a one-pot synthesis of atropine from tropic acid and tropine, which can be adapted for the synthesis of various **littorine** esters by substituting tropic acid with other phenylacetic acid derivatives.

Materials:



- Tropic acid
- · Acetyl chloride
- Dichloromethane (DCM)
- Dimethylformamide (DMF) (catalyst)
- Tropine
- · Methanesulfonic acid
- 1M Hydrochloric acid (HCl)
- Heptane
- Acetone
- · Sulfuric acid

Procedure:

- Formation of Acetyltropoyl Chloride:
 - To a reaction vessel, add tropic acid and dichloromethane to form a suspension.
 - Add a stoichiometric amount of acetyl chloride in the presence of a catalytic amount of DMF.
- Formation of Tropine Methanesulfonate:
 - In a separate vessel, react tropine with methanesulfonic acid in dichloromethane to form a tropine methanesulfonate solution.[1]
- · Coupling and Hydrolysis:
 - Mix the tropine methanesulfonate solution with the acetyltropoyl chloride solution.



- Hydrolyze the resulting mixture with 1M HCl, preferably with gentle heating to approximately 35°C, to yield atropine.[1]
- Purification:
 - The crude atropine can be purified by recrystallization from a solvent mixture of heptane and dichloromethane.[1]
- Salt Formation (Optional):
 - To form the sulfate salt, dissolve the purified atropine in a water/acetone mixture.
 - Add a solution of sulfuric acid and adjust the pH to between 5.0 and 6.0 to precipitate atropine hemisulfate hemihydrate.[1]

Biological Activity and Structure-Activity Relationships

The primary biological activity of **littorine** and its related compounds stems from their ability to act as antagonists at muscarinic acetylcholine receptors.[6] This antagonism blocks the effects of acetylcholine, a key neurotransmitter in the parasympathetic nervous system.[8]

Muscarinic Receptor Binding Affinity

The affinity of these compounds for the different muscarinic receptor subtypes (M1-M5) is a critical determinant of their pharmacological profile. While specific Ki values for a wide range of synthetic **littorine** derivatives are not available, data for related tropane alkaloids provide insight into the structure-activity relationships (SAR).



Compound	Receptor Subtype	Ki (nM)
Atropine	M1	2.1
M2	1.3	
M3	1.8	_
M4	1.6	_
M5	2.5	_
Scopolamine	M1	1.0
M2	0.4	
M3	0.7	
M4	1.3	
M5	2.0	_
Pirenzepine (Reference)	M1	17
M2	560	
M3	210	_

Note: Ki values are compiled from various sources and may vary depending on the experimental conditions.

Structure-Activity Relationship (SAR) Insights:

- The ester group is crucial for high-affinity binding.
- The nature of the substituent on the alpha-carbon of the acid moiety significantly influences potency and selectivity.
- Quaternization of the nitrogen in the tropane ring generally increases potency but reduces
 CNS penetration.
- Modifications to the tropane ring can alter the binding profile.



In Vitro Anticholinergic Activity

The functional consequence of muscarinic receptor binding is the inhibition of acetylcholine-induced cellular responses. This is often quantified as the half-maximal inhibitory concentration (IC50) in functional assays.

Compound	Assay	IC50 (μM)
Atropine	Guinea pig ileum contraction	0.001
Scopolamine	Guinea pig ileum contraction	0.0003
Dicycloverine	NT2.N/A cell Ca ²⁺ response	0.023
Amitriptyline	NT2.N/A cell Ca ²⁺ response	0.13

Note: IC50 values are highly dependent on the specific assay and tissue used.[6]

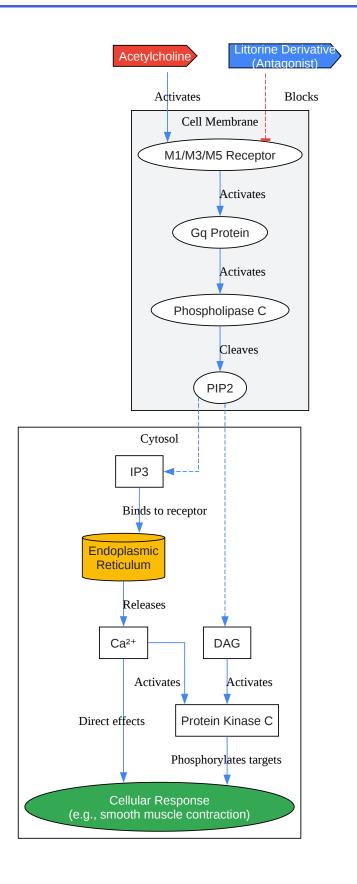
Signaling Pathways Modulated by Littorine Derivatives

As muscarinic receptor antagonists, **littorine** and its derivatives primarily modulate G-protein coupled receptor (GPCR) signaling pathways. Muscarinic receptors are coupled to different G-proteins, leading to distinct downstream effects.

Gq-Coupled Muscarinic Receptor Signaling (M1, M3, M5)

Antagonism of Gq-coupled receptors inhibits the activation of phospholipase C (PLC), which in turn blocks the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation.





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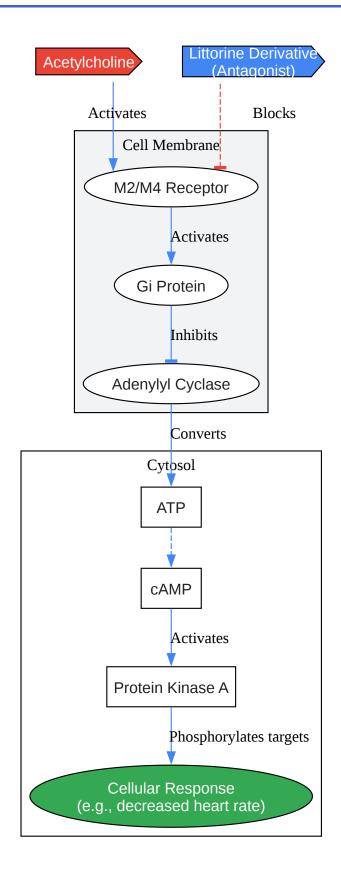
Caption: Antagonism of Gq-coupled muscarinic receptor signaling by littorine derivatives.



Gi-Coupled Muscarinic Receptor Signaling (M2, M4)

Antagonism of Gi-coupled receptors prevents the inhibition of adenylyl cyclase, leading to a relative increase in cyclic AMP (cAMP) levels. This pathway is particularly important in the heart, where M2 receptor stimulation slows the heart rate.





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